Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)-
Description
Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique fused ring structure, which includes a furan ring and an isoquinoline moiety
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-8aH-furo[3,2-g]isoquinoline-2,9-dione |
InChI |
InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,15H,4,6-7,9H2,1-3H3/b8-5+/t15?,21-/m1/s1 |
InChI Key |
PQPXDCMWMCHUBJ-LUESDDMZSA-N |
Isomeric SMILES |
CCCCCC(=O)C1=C2C=C3C=C(N=CC3C(=O)[C@@]2(OC1=O)C)/C=C/C |
Canonical SMILES |
CCCCCC(=O)C1=C2C=C3C=C(N=CC3C(=O)C2(OC1=O)C)C=CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- can be achieved through a multi-step synthetic route. One common method involves the use of a thermal electrocyclic reaction of a 1-aza 6π-electron system involving the benzene double bond . This reaction is followed by a series of functional group transformations to introduce the desired substituents. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the oxohexyl group allows for oxidation reactions, leading to the formation of carboxylic acids or ketones.
Reduction: The propenyl group can undergo reduction to form saturated alkyl chains.
Substitution: The isoquinoline moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar compounds to Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- include other isoquinoline derivatives such as:
Furo[3,2-h]isoquinoline alkaloid TMC-120B: This compound has a similar fused ring structure but differs in the substituents and specific functional groups.
Dihydrofuro[3,2-c]coumarins: These compounds share the furan ring but have a coumarin moiety instead of an isoquinoline moiety
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